REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[N:8][NH:9]2)=[CH:5][CH:4]=1)=[CH2:2]>CO.[Pd]>[CH2:1]([C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[N:8][NH:9]2)=[CH:5][CH:4]=1)[CH3:2]
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=C2C=NNC2=C1
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
443 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred under an atmosphere of hydrogen (balloon) for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
then filtered over Celite
|
Type
|
WASH
|
Details
|
rinsing with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C2C=NNC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 305 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |